![molecular formula C6H6N4O B1342909 1H-Imidazo[1,2-b]pyrazole-7-carboxamide CAS No. 91296-21-8](/img/structure/B1342909.png)
1H-Imidazo[1,2-b]pyrazole-7-carboxamide
Overview
Description
1H-Imidazo[1,2-b]pyrazole is a five-membered heterocyclic compound . It has been the subject of various studies due to its diverse and very useful bioactivities, such as antimicrobial, anti-cancer, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of 1H-Imidazo[1,2-b]pyrazole involves a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis
The molecular structure of 1H-Imidazo[1,2-b]pyrazole involves a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds .Chemical Reactions Analysis
The 1H-Imidazo[1,2-b]pyrazole scaffold can be selectively functionalized using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .Physical And Chemical Properties Analysis
1H-Imidazo[1,2-b]pyrazole is a white or colorless solid that is highly soluble in water and other polar solvents . It has been found to have significantly improved solubility in aqueous media compared to its indole counterparts .Scientific Research Applications
Non-classical Isostere of Indole
The 1H-imidazo[1,2-b]pyrazole scaffold can be considered as a potential non-classical isostere of indole . This is particularly interesting because indole and its derivatives are key structural units in many pharmaceuticals, but they often suffer from low solubility and metabolic stability .
Precursor of Push-Pull Dyes
The 1H-imidazo[1,2-b]pyrazole scaffold can also serve as a precursor of push-pull dyes . These dyes, which have a donor and an acceptor group separated by a π-conjugated system, are used in a variety of applications, including organic solar cells and nonlinear optics .
Improved Solubility in Aqueous Media
A substitution of the indole ring with a 1H-imidazo[1,2-b]pyrazole results in significantly improved solubility in aqueous media . This could be beneficial in the development of new drugs, as poor water solubility is a common issue that can limit the bioavailability of a drug .
Synthesis of Large Libraries
The 1H-imidazo[1,2-b]pyrazole scaffold can be used in the synthesis of large libraries of compounds . For example, an operationally simple, one-pot two-step protocol has been described for the rapid construction of a 46-membered imidazo[1,2-b]pyrazole library .
Anti-tubercular Potential
Compounds derived from 1H-imidazo[1,2-b]pyrazole have shown anti-tubercular potential against Mycobacterium tuberculosis strain . This suggests that 1H-imidazo[1,2-b]pyrazole and its derivatives could be explored further for the development of new anti-tubercular drugs .
Selective Functionalization
The 1H-imidazo[1,2-b]pyrazole scaffold can be selectively functionalized using a Br/Mg exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles . This selective functionalization can be used to create a wide range of derivatives, expanding the potential applications of the 1H-imidazo[1,2-b]pyrazole scaffold .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5H-imidazo[1,2-b]pyrazole-7-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-5(11)4-3-9-10-2-1-8-6(4)10/h1-3,9H,(H2,7,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGJZSJMVUUZGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C(=CN2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90616275 | |
Record name | 5H-Imidazo[1,2-b]pyrazole-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90616275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazo[1,2-b]pyrazole-7-carboxamide | |
CAS RN |
91296-21-8 | |
Record name | 5H-Imidazo[1,2-b]pyrazole-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90616275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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